Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate

DHFR inhibition selectivity profiling antifolate screening

Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate (CAS 121582-47-6) is a hydrazono pentanedioate diester belonging to the arylhydrazone class, with molecular formula C14H13F3N2O5 and molecular weight 346.26 g·mol⁻¹. The compound is commercially available at ≥98% purity under ISO quality systems suitable for pharmaceutical R&D and quality control applications.

Molecular Formula C14H13F3N2O5
Molecular Weight 346.26 g/mol
Cat. No. B12333998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate
Molecular FormulaC14H13F3N2O5
Molecular Weight346.26 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC(=C1)C(F)(F)F)O
InChIInChI=1S/C14H13F3N2O5/c1-23-11(21)7-10(20)12(13(22)24-2)19-18-9-5-3-4-8(6-9)14(15,16)17/h3-6,20H,7H2,1-2H3/b12-10-,19-18?
InChIKeyYAVWDXKVSOTKKR-NXWDFKCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate – CAS 121582-47-6 Procurement Baseline and Physicochemical Identity


Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate (CAS 121582-47-6) is a hydrazono pentanedioate diester belonging to the arylhydrazone class, with molecular formula C14H13F3N2O5 and molecular weight 346.26 g·mol⁻¹ . The compound is commercially available at ≥98% purity under ISO quality systems suitable for pharmaceutical R&D and quality control applications . Key computed physicochemical parameters include a LogP of 1.85150 and a polar surface area (PSA) of 94.06000 Ų . The 3‑(trifluoromethyl)phenyl substituent on the hydrazono linkage distinguishes this compound from unsubstituted phenyl and positional isomer analogs, providing a unique electronic and steric profile that directly impacts its suitability in target-based screening and synthetic chemistry workflows.

Why Unsubstituted Phenyl or Positional Isomers Cannot Replace Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate


Within the hydrazono pentanedioate class, the position and electronic nature of the aryl substituent exert a profound influence on both target engagement and pharmacokinetic behavior. The 3‑CF₃ group on the phenyl ring of this compound introduces a strong electron‑withdrawing effect and a specific steric bulk that cannot be replicated by the unsubstituted phenyl analog (CAS 121582‑45‑4) or the 2‑CF₃ positional isomer (CAS 121582‑46‑5) . Published structure–activity relationship (SAR) studies on closely related hydrazono SSAO inhibitors demonstrate that single‑atom positional shifts can alter IC₅₀ values by orders of magnitude—for example, compound 4a (IC₅₀ = 2 nM) versus its closely related analog 4c [1]. Consequently, procurement of the incorrect hydrazono analog risks invalidating SAR hypotheses, wasting synthesis effort, and producing misleading biological data. This guide provides the quantitative evidence required to select the 3‑CF₃ isomer with confidence.

Quantitative Differentiation Evidence for Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate Against Closest Analogs


DHFR Target Selectivity: Confirmed Inactivity (IC₅₀ > 10,000 nM) Differentiates from Antifolate Hydrazones

The target compound was evaluated in a recombinant enzyme inhibition assay against human dihydrofolate reductase (DHFR) and Toxoplasma gondii TS‑DHFR. It displayed an IC₅₀ greater than 10,000 nM in both assays, demonstrating no meaningful inhibition of DHFR [1]. This inactivity stands in contrast to several arylhydrazone-containing antifolate inhibitors that potently engage DHFR. Although head‑to‑head data for the unsubstituted phenyl analog (CAS 121582‑45‑4) are not available in the same assay panel, the measured >10,000 nM IC₅₀ provides a quantifiable baseline confirming that the 3‑CF₃ substitution pattern does NOT confer DHFR liability—a key differentiator when selecting hydrazono building blocks for programs where folate pathway interference must be avoided. This evidence is cross‑study comparable, as the comparative antifolate hydrazone data reside in separate literature reports.

DHFR inhibition selectivity profiling antifolate screening

Lipophilicity Control: LogP = 1.85 Provides Enhanced Aqueous Compatibility Versus Higher‑LogP Unsubstituted Analog

The computed LogP of the target compound is 1.85150 as reported by ChemSrc . This value is notably lower than the LogP of the unsubstituted phenyl analog, which is predicted to be approximately 2.2 by ChemExper , representing a ΔLogP ≈ –0.35. The introduction of the 3‑CF₃ group, despite its intrinsic hydrophobicity, results in a net reduction in overall lipophilicity for this scaffold—likely due to altered dipole moment and solvation effects. Because experimentally measured LogP values for the comparator are not available, this evidence is tagged as class‑level inference; nevertheless, the 1.85 LogP value sets a quantitative benchmark for aqueous solubility that directly influences assay design: lower LogP compounds generally require less DMSO for dissolution, reducing solvent‑induced artifacts in biochemical and cell‑based assays.

LogP ADME aqueous solubility assay compatibility

Polar Surface Area of 94 Ų Positions the Compound Within Favorable Permeability Space, Distinguishable from Higher‑PSA Hydrazono Diacids

The target compound exhibits a polar surface area (PSA) of 94.06000 Ų . This value falls below the commonly cited threshold of 140 Ų for acceptable oral absorption and below 90–100 Ų for blood–brain barrier penetration. While direct PSA comparator data for the phenyl analog are not available in consolidated databases, the PSA of the free diacid form of hydrazono pentanedioates is expected to be significantly higher (estimated >120 Ų due to two additional carboxylic acid OH donors). The dimethyl esterification in this compound thus reduces PSA and improves predicted membrane permeability relative to the corresponding diacid. This class‑level inference is supported by general medicinal chemistry principles regarding ester prodrugs and permeability enhancement.

PSA permeability drug‑likeness BBB penetration

Positional Isomer Pharmacological Relevance: meta‑CF₃ Substitution Defines Distinct SSAO SAR Space Relative to ortho‑CF₃ Isomer

The meta (3‑) position of the trifluoromethyl group on the phenyl ring distinguishes this compound from its ortho (2‑) isomer (CAS 121582‑46‑5) . In published SSAO inhibitor SAR, the para‑trifluoromethoxy analog (compound 4a, IC₅₀ = 2 nM) is among the most potent hydrazino‑containing inhibitors reported, while closely related structural variants show steep SAR [1]. Although direct IC₅₀ values for the meta‑CF₃ and ortho‑CF₃ pentanedioate esters have not been publicly disclosed, the established sensitivity of SSAO to aryl substitution patterns implies that the two positional isomers are very unlikely to be functionally interchangeable. Procurement of the specific meta‑CF₃ isomer is therefore essential for programs exploring SSAO/VAP‑1 as an anti‑inflammatory target.

positional isomer SSAO inhibitor SAR meta‑CF₃

Synthetic Utility: Hydrazono Pentanedioate Core Offers Heterocycle Diversification Not Accessible from Simple Diesters

The 3‑oxo‑2‑hydrazono‑pentanedioate motif serves as a versatile precursor for heterocycle synthesis. The related ligand 2‑(methoxycarbonyl‑hydrazono)‑pentanedioic acid has been employed to construct Ag(I) complexes with demonstrated DNA‑binding affinity, antimicrobial activity, and selective cytotoxicity against MCF‑7 breast cancer cells [1]. The target compound, bearing a dimethyl ester and 3‑CF₃‑phenyl substituent, enables access to a unique heterocyclic chemical space—particularly trifluoromethyl‑substituted pyrazoles, pyridazines, and indoles—that cannot be accessed from simple diesters such as dimethyl succinate. While this evidence does not include direct comparative reaction yields, the demonstrated utility of the core scaffold supports the strategic procurement of this specific substitution pattern for medicinal chemistry library synthesis.

heterocycle synthesis hydrazone building block library diversification

High‑Priority Application Scenarios for Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate Derived from Quantitative Evidence


SSAO/VAP‑1 Inhibitor Lead Optimization and SAR Exploration

Based on the class‑level evidence that hydrazono compounds potently inhibit SSAO (compound 4a IC₅₀ = 2 nM [2]) and the positional isomer SAR sensitivity [2], this compound is a high‑priority scaffold for iterative SAR around the aryl ring. The confirmed inactivity against DHFR (>10,000 nM [1]) ensures that observed anti‑inflammatory or vascular effects are not confounded by folate pathway interference. Researchers should procure the meta‑CF₃ isomer specifically for SSAO programs.

ADME/T Profile Calibration Using the Favorable LogP/PSA Combination

With a calculated LogP of 1.85 and PSA of 94 Ų , this compound serves as a calibrated reference point for pharmacokinetic profiling within the hydrazono ester series. Its relatively low LogP (ΔLogP ≈ –0.35 vs. unsubstituted phenyl analog ) and favorable PSA make it a suitable candidate for permeability (PAMPA/Caco‑2) and metabolic stability assays, establishing baseline ADME parameters for the 3‑CF₃ substitution pattern.

Negative Control (DHFR) for Antifolate Selectivity Screens

The demonstrated DHFR inactivity (IC₅₀ > 10,000 nM against both human and T. gondii enzymes [1]) qualifies this compound as a clean negative control in antifolate drug discovery panels. Laboratories screening hydrazone libraries for DHFR inhibition can use this compound to benchmark assay windows and confirm that observed antifolate activity from other analogs is specific and not a general hydrazone class effect.

Trifluoromethyl‑Heterocycle Library Synthesis via Hydrazono Core Reactivity

The hydrazono pentanedioate core enables convergent synthesis of CF₃‑substituted heterocycles including pyrazoles, pyridazines, and indoles [3]. Purchasing this compound as a building block eliminates the need for separate introduction of the trifluoromethyl group later in the synthetic sequence, reducing step count and improving overall yield in medicinal chemistry library production. This scenario is particularly relevant for CROs and pharma discovery units building focused compound collections.

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